

A Comprehensive Technical Guide to 1-(4-Nitrophenyl)-2-thiourea

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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)-2-thiourea

Cat. No.: B1302261

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-(4-Nitrophenyl)-2-thiourea**, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document covers its chemical and physical properties, synthesis protocols, and key applications, with a focus on its anticancer and enzyme inhibitory activities.

Core Chemical Identity and Properties

1-(4-Nitrophenyl)-2-thiourea is a substituted thiourea derivative notable for its nitrophenyl group, which enhances its chemical reactivity and biological activity.^[1] Its unique structure allows it to serve as a valuable building block in organic synthesis and as an active agent in various biological assays.

Identifiers and Nomenclature

The compound is identified by several names and numbers across various chemical databases.

Identifier	Value
CAS Number	3696-22-8[1]
EC Number	223-021-9
PubChem CID	2760234[2]
MDL Number	MFCD00007304
IUPAC Name	(4-nitrophenyl)thiourea[2]
Synonyms	N-(4-Nitrophenyl)thiourea, (p-nitrophenyl)thiourea, 4-Nitrophenylthiourea[3]

Physicochemical Properties

The key physical and chemical properties are summarized below, indicating its solid nature and high melting point.

Property	Value
Molecular Formula	C ₇ H ₇ N ₃ O ₂ S[1]
Molecular Weight	197.21 g/mol
Appearance	Light yellow to orange powder/crystal[3]
Melting Point	206 °C (decomposes)
Form	Solid
Storage Temperature	Room Temperature (sealed in dry conditions)[3]

Spectral Data

Spectroscopic data is crucial for the structural confirmation of the compound.

Spectrum Type	Availability
¹ H NMR	Available[4]
¹³ C NMR	Available[5]
FTIR	Available[2]
Mass Spectrometry	Available[2]
Raman	Available[2]

Synthesis and Experimental Protocols

The synthesis of **1-(4-Nitrophenyl)-2-thiourea** is typically straightforward. Below are detailed protocols for its synthesis and for evaluating its primary biological activities.

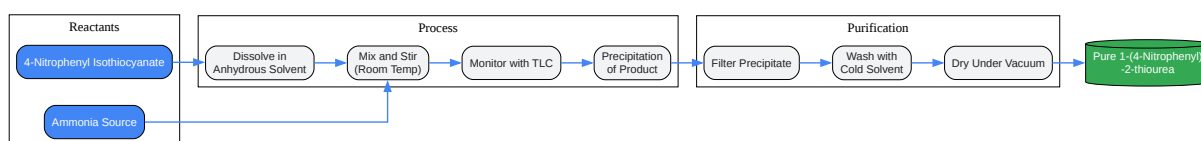
Synthesis of 1-(4-Nitrophenyl)-2-thiourea

A common and efficient method for synthesizing N-aryl thioureas involves the reaction of the corresponding aryl isothiocyanate with an amine. In this case, 4-nitrophenyl isothiocyanate is reacted with ammonia. A related method involves reacting 2,6-diaminopyridine with 4-nitrophenyl isothiocyanate in acetonitrile, which results in a precipitate after stirring.[6]

Experimental Protocol:

- **Reactant Preparation:** Dissolve 4-nitrophenyl isothiocyanate in a suitable anhydrous solvent, such as acetonitrile or THF, in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).[6]
- **Reaction:** To this solution, add a stoichiometric equivalent of an ammonia source (e.g., a solution of ammonia in the same solvent).
- **Stirring:** Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For a related synthesis, stirring overnight was sufficient.[7]
- **Precipitation:** Upon completion, the product often precipitates out of the solution as a yellowish solid.[6][7]

- Isolation: Filter the precipitate using vacuum filtration.
- Purification: Wash the collected solid with a cold solvent (such as acetonitrile or THF) to remove any unreacted starting materials.[7] The product can be further purified by recrystallization if necessary.
- Drying: Dry the purified product under a vacuum to yield **1-(4-Nitrophenyl)-2-thiourea**.



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*General synthesis workflow for **1-(4-Nitrophenyl)-2-thiourea**.*

Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric method used to assess cell viability.[8][9] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10][11] This reduction is catalyzed by mitochondrial dehydrogenases.[10][11]

Materials:

- Cancer cell line of interest (e.g., A549, HeLa)[12]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **1-(4-Nitrophenyl)-2-thiourea** (test compound)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

- Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
- Sterile 96-well flat-bottom plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 μ L of culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **1-(4-Nitrophenyl)-2-thiourea** in culture medium. After 24 hours, replace the existing medium with 100 μ L of the medium containing the test compound at various concentrations. Include wells for a negative control (medium only) and a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition: After the treatment period, add 10 μ L of the 5 mg/mL MTT solution to each well.[13]
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert the MTT into purple formazan crystals.[13]
- Solubilization: Carefully aspirate the medium. Add 100-200 μ L of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[11]
- Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to

determine the IC_{50} value (the concentration at which 50% of cell growth is inhibited).

Protocol: Urease Inhibition Assay

This assay measures the ability of a compound to inhibit the urease enzyme, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide.^[14] The amount of ammonia produced is quantified using the Berthelot method, where ammonia reacts with a phenol-hypochlorite solution to form a blue-green indophenol compound.^[14]

Materials:

- Urease enzyme solution (e.g., from Jack bean)
- Urea substrate solution
- Phosphate buffer (pH 7.0)
- **1-(4-Nitrophenyl)-2-thiourea** (test inhibitor)
- Thiourea (standard inhibitor)
- Phenol reagent (Phenol and sodium nitroprusside)
- Alkali reagent (Sodium hypochlorite and sodium hydroxide)
- 96-well microplate
- Microplate reader

Procedure:

- **Plate Preparation:** To wells of a 96-well plate, add 5 μ L of the test compound solution (dissolved in a suitable solvent like DMSO). Include wells for a positive control (standard inhibitor like thiourea), a negative control (solvent only, representing 100% enzyme activity), and a blank (buffer only).^[14]
- **Enzyme Addition:** Add 20 μ L of the urease enzyme solution to all wells except the blank.

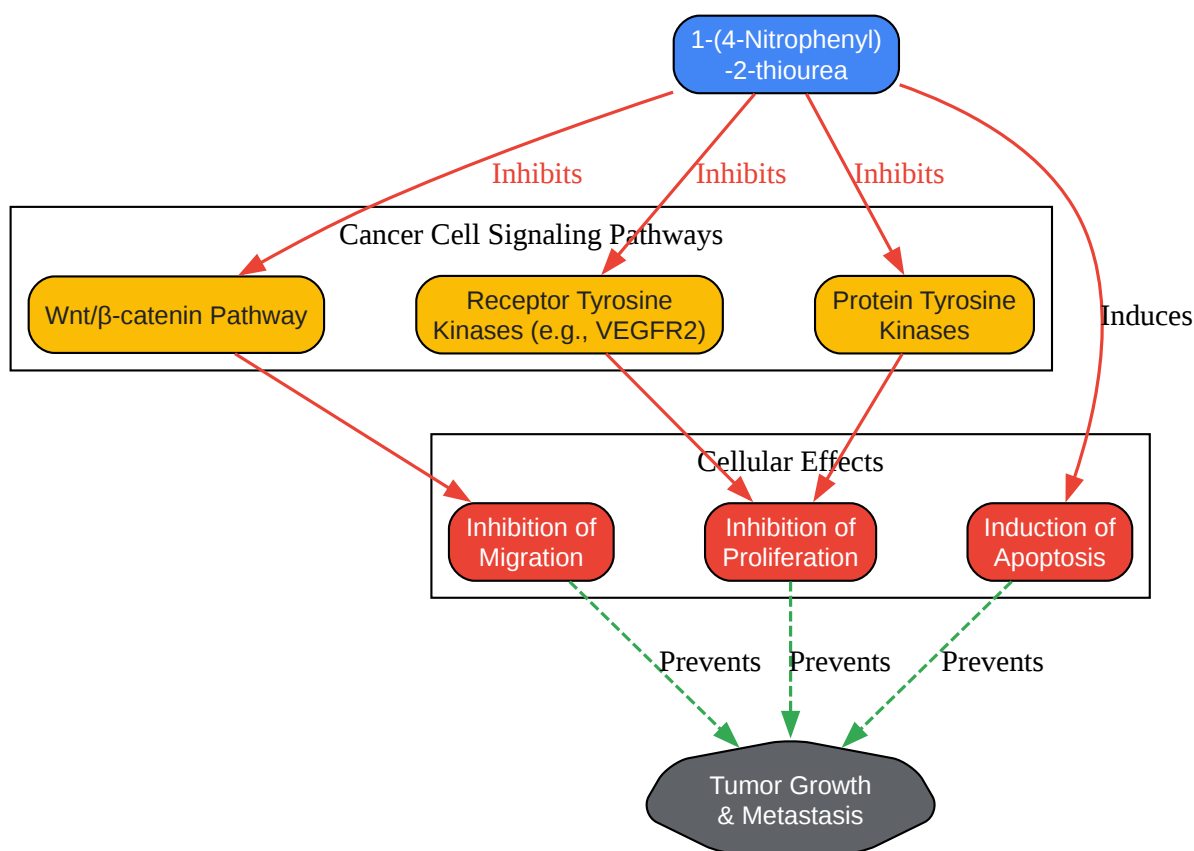
- Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Reaction Initiation: Add 50 µL of the urea substrate solution to all wells to start the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for 30 minutes.[15]
- Color Development: Stop the reaction and initiate color development by adding 80 µL of the phenol reagent followed by 40 µL of the alkali reagent to each well.[15]
- Final Incubation: Incubate the plate at 37°C for 30 minutes, protected from light, to allow for full color development.[15]
- Absorbance Measurement: Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.[14]
- Data Analysis: Calculate the percentage of urease inhibition using the formula: % Inhibition = $[1 - (\text{OD}_{\text{test}} / \text{OD}_{\text{control}})] \times 100$. [14] Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

Key Applications and Mechanisms of Action

Thiourea derivatives are recognized for a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[16] **1-(4-Nitrophenyl)-2-thiourea** is particularly noted for its potential as an anticancer agent, an enzyme inhibitor, and a chemical sensor.

Anticancer Activity

Derivatives of thiourea have shown promising activity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.[17] The mechanism of action can be multifaceted, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and growth, such as protein tyrosine kinases, receptor tyrosine kinases, and the Wnt/β-catenin signaling pathway.[12][18]

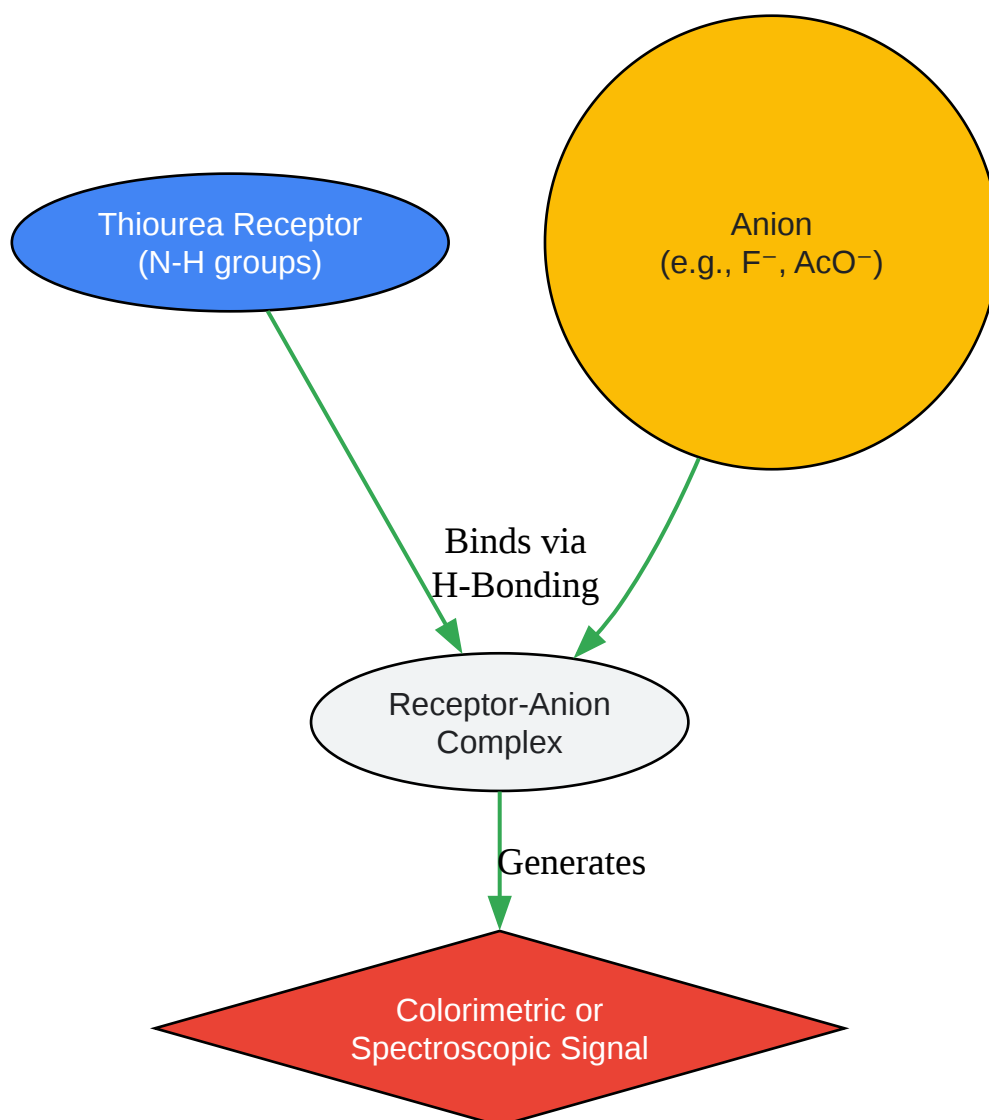


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Proposed anticancer mechanism of thiourea derivatives.

Anion Sensing

1-(4-Nitrophenyl)-2-thiourea has been identified as a useful anion sensor in organic solvents. [1] The mechanism relies on the ability of the thiourea moiety's N-H groups to act as hydrogen bond donors. The presence of the electron-withdrawing nitro group increases the acidity of these N-H protons, enhancing their interaction with anions.[7][19] This binding event can be detected through a colorimetric or spectroscopic change.[7]



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Mechanism of anion sensing by thiourea derivatives.

Safety and Handling

1-(4-Nitrophenyl)-2-thiourea is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). The GHS signal word is "Danger". Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be stored in a dry, well-ventilated area.

This guide consolidates critical technical information for **1-(4-Nitrophenyl)-2-thiourea**, providing a foundation for its application in research and development. Its diverse biological

activities and utility in chemical sensing underscore its importance as a compound of interest in modern chemistry.

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